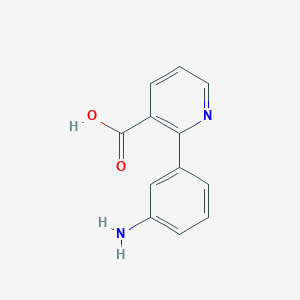

2-(3-Aminophenyl)pyridine-3-carboxylic acid

Description

2-(3-Aminophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-aminophenyl group at position 2. This structure combines aromaticity with hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science. For instance, compounds like 2-(3-aminophenyl)benzothiazole () are used in synthesizing sulfonamide derivatives, suggesting similar applications for the pyridine-3-carboxylic acid variant .

Properties

IUPAC Name |

2-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHYJYBPXRRWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611261 | |

| Record name | 2-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261962-09-7 | |

| Record name | 2-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(3-Aminophenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives

*Calculated based on formula C₁₂H₁₀N₂O₂.

Key Observations :

- Amino vs. This may improve solubility and target binding in biological systems.

- Heterocyclic vs. Aromatic Substituents : Niflumic acid () and imazapic () feature fused heterocycles, which confer specificity for targets like TRPC6 channels or acetolactate synthase (ALS) enzymes, respectively.

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations :

- The target compound’s amino group likely improves water solubility over brominated or trifluoromethylated analogs.

- Lower LogP values (e.g., imazapic) correlate with herbicidal activity due to enhanced soil mobility, whereas higher LogP (niflumic acid) supports membrane permeability in drug contexts .

Key Observations :

- Meta-Substitution Effects: The 3-aminophenyl group in the target compound may mimic meta-substituted benzothiazoles (), which are critical for optimizing antibacterial sulfonamides .

Q & A

Q. What are the critical parameters to optimize during the synthesis of 2-(3-Aminophenyl)pyridine-3-carboxylic acid?

Key parameters include reaction temperature, solvent selection, and reaction time. For example, highlights that controlling temperature (e.g., maintaining 80–100°C for cyclization) and using polar aprotic solvents (e.g., DMF) can enhance yield and purity. Additionally, stoichiometric ratios of reactants, such as the coupling of 3-aminophenylboronic acid with pyridine-3-carboxylic acid derivatives, must be optimized to minimize side products like unreacted intermediates or dimerized byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and amine/carboxylic acid groups), FT-IR (to identify -NH₂ and -COOH stretches at ~3350 cm⁻¹ and ~1700 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography (if crystalline) can resolve absolute configuration, as demonstrated in for analogous pyridine-carboxylic acids .

Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity?

The 3-carboxylic acid group increases hydrogen-bonding potential, while the 2-(3-aminophenyl) substituent introduces steric effects and π-π stacking capabilities. shows that para-substituted analogs exhibit reduced steric hindrance compared to ortho-substituted derivatives, affecting solubility and interaction with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from twinning or disorder in crystal lattices. Using SHELXL ( ) for refinement allows iterative adjustment of thermal parameters and occupancy factors. For twinned data, the HKLF5 format in SHELX can partition overlapping reflections. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What computational strategies are recommended to model interactions between this compound and enzymatic targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes, while MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes. suggests focusing on residues involved in hydrogen bonding (e.g., active-site aspartate/glutamate) and π-π interactions with aromatic side chains. Free-energy perturbation (FEP) calculations may quantify binding affinity changes due to substituent modifications .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

- In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion.

- In silico tools : MetaSite or ADMET Predictor™ to identify metabolic soft spots (e.g., amine oxidation).

- Isotope labeling : Use of ¹⁴C-labeled analogs (as in ) to track metabolic pathways .

Key Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement; validate with PLATON checkCIF for structural anomalies .

- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature and catalyst loading .

- Biological Assays : Prioritize target-specific screens (e.g., kinase panels) guided by structural analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.